molecular formula C8H13NO3 B13510294 Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate

Cat. No.: B13510294
M. Wt: 171.19 g/mol
InChI Key: KGBWJJPSPFESAP-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-azabicyclo[211]Hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate typically involves the cycloaddition of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often include the use of catalysts such as copper(I) or secondary amines to enhance the efficiency and selectivity of the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of photochemical reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-6(11)8-2-7(3-8,5-10)4-9-8/h9-10H,2-5H2,1H3

InChI Key

KGBWJJPSPFESAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CN2)CO

Origin of Product

United States

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